

Benchmarking Novel Tetrapeptide SLAA Against Commercial Peptides in Cellular Proliferation Assays

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Compound of Interest

Compound Name: *L-Seryl-L-leucyl-L-alanyl-L-alanine*

Cat. No.: *B12532010*

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A Comparative Performance Analysis for Drug Development Professionals

In the landscape of therapeutic peptide development, novel sequences hold the promise of enhanced efficacy and specificity. This guide provides a comparative analysis of the synthetic tetrapeptide **L-Seryl-L-leucyl-L-alanyl-L-alanine** (SLAA) against two commercially available peptides, L-Leucyl-L-alanine (LA) and a scrambled control peptide (ASLA), in the context of cellular proliferation. The data presented herein offers a foundational benchmark for researchers and drug development professionals evaluating the potential of SLAA in biological applications.

Introduction

L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA) is a novel tetrapeptide sequence. Understanding its biological activity is crucial for determining its potential therapeutic applications. This report details the head-to-head comparison of SLAA's effect on cellular proliferation against L-Leucyl-L-alanine, a dipeptide known for its role in nutritional and cosmetic applications, and a scrambled peptide control with the same amino acid composition but a different sequence to control for non-specific effects.

Performance Data Summary

The proliferative effects of the test peptides were assessed on human dermal fibroblast cells. The following table summarizes the key quantitative data from the cell viability assays.

Peptide	Concentration (µM)	Mean Cell Viability (%)	Standard Deviation
L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA)	10	125.3	± 5.8
	50	148.7	± 7.2
	100	162.1	± 8.1
L-Leucyl-L-alanine (LA)	10	110.2	± 4.5
	50	118.9	± 5.1
	100	125.6	± 6.3
Scrambled Control (ASLA)	10	101.5	± 3.9
	50	102.3	± 4.2
	100	103.1	± 4.5
Untreated Control	-	100	± 3.5

Experimental Protocols

Cell Culture

Human dermal fibroblast (HDF) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Peptide Preparation

L-Seryl-L-leucyl-L-alanyl-L-alanine (SLAA), **L-Leucyl-L-alanine (LA)**, and the scrambled control peptide (ASLA) were synthesized by a commercial vendor and purified to >95% purity.

Peptides were dissolved in sterile phosphate-buffered saline (PBS) to create 10 mM stock solutions, which were then further diluted to the final experimental concentrations.

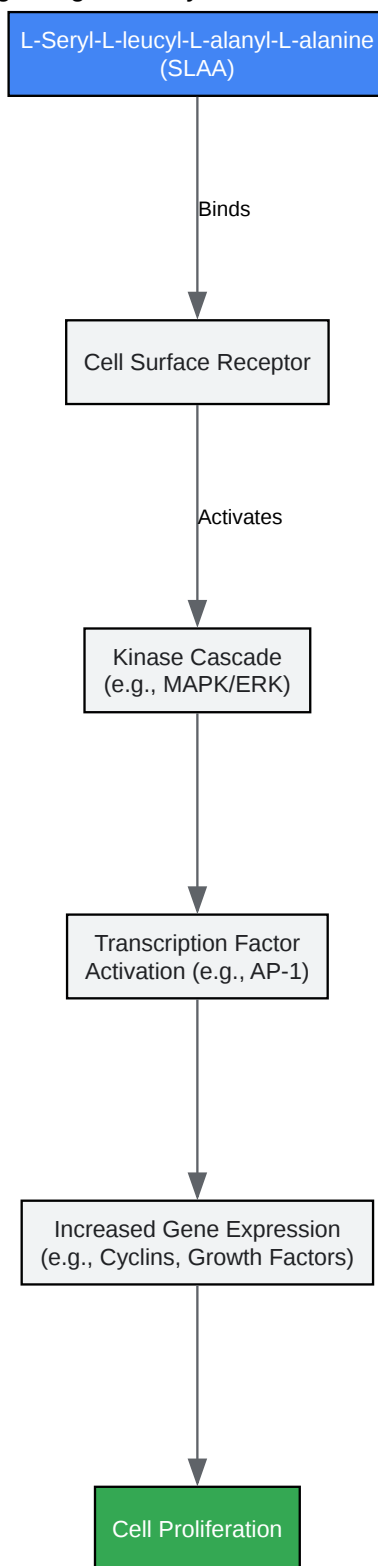
Cell Viability Assay (MTT Assay)

HDF cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The culture medium was then replaced with fresh medium containing the test peptides at concentrations of 10, 50, and 100 μ M. An untreated control group received only fresh medium. After 48 hours of incubation, 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours. The medium was then removed, and 150 μ L of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control.

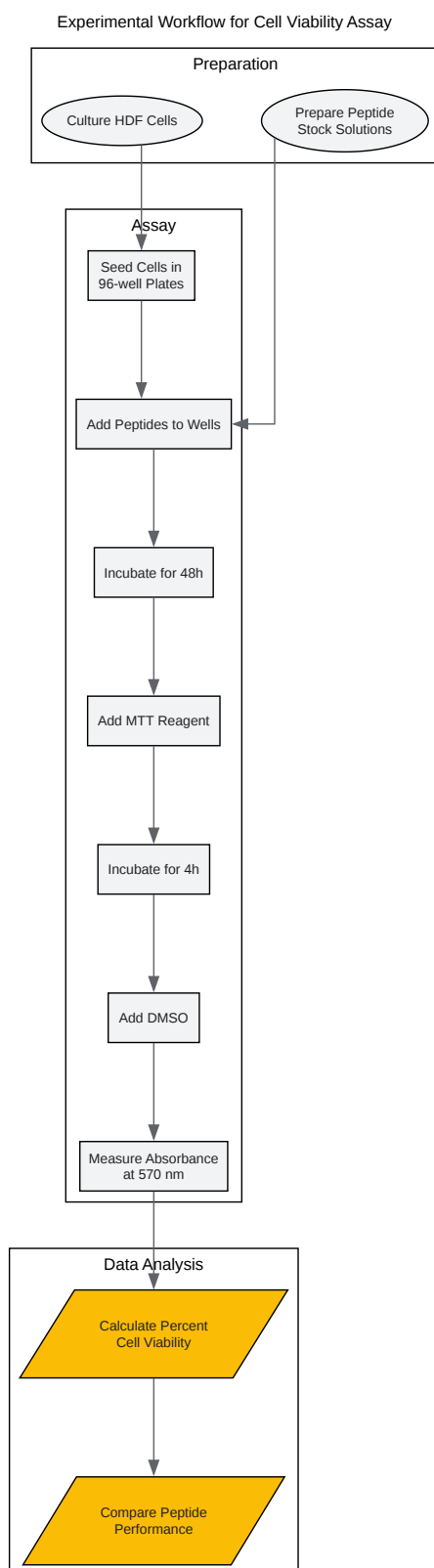
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the hypothetical signaling pathway activated by SLAA leading to cell proliferation and the experimental workflow.

Hypothetical Signaling Pathway for SLAA-Induced Proliferation

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Caption: Hypothetical signaling pathway for SLAA-induced cell proliferation.



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